2-Chloro-5-nitrobenzamide
Overview
Description
2-Chloro-5-nitrobenzamide is an organic compound with the molecular formula C7H5ClN2O3. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fifth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrobenzamide typically involves the nitration of 2-chlorobenzamide. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the fifth position of the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The starting material, 2-chlorobenzamide, is continuously fed into the reactor along with the nitrating agents, and the product is continuously removed, purified, and collected .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Reduction: 2-Chloro-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: Some derivatives of this compound have shown potential as pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrobenzamide depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
- 2-Chloro-3-nitrobenzamide
- 2-Chloro-4-nitrobenzamide
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-nitrobenzaldehyde
Comparison: 2-Chloro-5-nitrobenzamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to other similar compounds, it offers a distinct combination of functional groups that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
2-chloro-5-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHXWAPVLOGAJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301630 | |
Record name | 2-chloro-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-15-1 | |
Record name | 16588-15-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Chloro-5-nitrobenzamide interact with PPARγ and what are the downstream effects?
A1: While the provided abstracts don't delve into the specific binding mechanism, they demonstrate that this compound acts as a PPARγ antagonist. [, ] This means it likely binds to the receptor and blocks the binding of agonists, such as 15-deoxy-Δ12,14-prostaglandin J2 (PGJ2) and the investigated 1,1-Bis(3′-indolyl)-1-(p-substituted phenyl)methanes. [] Consequently, it inhibits PPARγ-dependent transactivation, effectively blocking the downstream gene expression and cellular responses typically induced by PPARγ agonists. These responses include growth inhibition, apoptosis induction, and changes in protein expression (e.g., caveolin-1, cyclin D1) observed in cancer cells. [, ]
Q2: What are the in vitro applications of this compound in studying PPARγ?
A2: this compound has been successfully employed in cell-based assays to investigate PPARγ signaling pathways. [, ] Researchers used it to confirm the PPARγ-dependence of cellular responses induced by various agonists, including 1,1-Bis(3′-indolyl)-1-(p-substituted phenyl)methanes and CDDO derivatives (CDDO, CDDO-Me, CDDO-Im). [, ] By pre-treating cells with this compound and observing the abrogation of agonist-induced effects, researchers can differentiate between PPARγ-dependent and -independent mechanisms of action.
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